1,3-dimethyl-6-(4-methylphenyl)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling. One common method involves the cyclocondensation of hydrazine derivatives with acetylenic ketones to form the pyrazole ring . The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid
- 1,3,5-Trimethyl-1H-pyrazole-4-carboxaldehyde
- 4-Bromo-1,3,5-trimethyl-1H-pyrazole
Uniqueness
1,3-DIMETHYL-6-(4-METHYLPHENYL)-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of pyrazole and pyridine rings, along with the presence of various functional groups, makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H24N6O |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1,3-dimethyl-6-(4-methylphenyl)-N-[(1-phenylpyrazol-4-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H24N6O/c1-17-9-11-20(12-10-17)23-13-22(24-18(2)30-31(3)25(24)29-23)26(33)27-14-19-15-28-32(16-19)21-7-5-4-6-8-21/h4-13,15-16H,14H2,1-3H3,(H,27,33) |
InChI Key |
FSIHBELKVYDNBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)NCC4=CN(N=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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